molecular formula C20H24BrN3O4S B10886206 N-(4-{[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B10886206
M. Wt: 482.4 g/mol
InChI Key: IGVLCIOTULVCNJ-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated methoxybenzyl group attached to a piperazine ring, which is further connected to a sulfonyl phenyl group and an acetamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Piperazine Coupling: The brominated methoxybenzyl group is then coupled with piperazine through nucleophilic substitution, often using a base such as potassium carbonate (K~2~CO~3~) in a suitable solvent like dimethylformamide (DMF).

    Sulfonylation: The resulting intermediate is subjected to sulfonylation with a sulfonyl chloride derivative to introduce the sulfonyl phenyl group. This reaction is typically carried out in the presence of a base like triethylamine (TEA) to neutralize the generated hydrochloric acid.

    Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form the acetamide moiety, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, H2 with Pd/C

    Substitution: Nucleophiles (amines, thiols, alkoxides), bases (K~2~CO~3~, NaOH)

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives

    Reduction: De-brominated derivatives

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the bromine atom and the sulfonyl group can enhance its binding affinity and specificity towards certain targets, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-{[4-(5-Chloro-2-methoxybenzyl)piperazino]sulfonyl}phenyl)acetamide
  • N~1~-(4-{[4-(5-Fluoro-2-methoxybenzyl)piperazino]sulfonyl}phenyl)acetamide
  • N~1~-(4-{[4-(5-Methyl-2-methoxybenzyl)piperazino]sulfonyl}phenyl)acetamide

Uniqueness

N~1~-(4-{[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the methoxybenzyl group, piperazine ring, sulfonyl phenyl group, and acetamide moiety imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24BrN3O4S

Molecular Weight

482.4 g/mol

IUPAC Name

N-[4-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H24BrN3O4S/c1-15(25)22-18-4-6-19(7-5-18)29(26,27)24-11-9-23(10-12-24)14-16-13-17(21)3-8-20(16)28-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)

InChI Key

IGVLCIOTULVCNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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